N-Hydroxy-4-aminobiphenyl
Overview
Description
Synthesis Analysis
The synthesis of N-Hydroxy-4-aminobiphenyl involves bioorthogonal reactions, which facilitate the introduction of new functionalities into biological molecules. For instance, the synthesis of novel amino acids containing functional groups for bioorthogonal reactions has been demonstrated, showcasing the potential of N-Hydroxy-4-aminobiphenyl in the field of molecular design and medicinal chemistry (Forbes et al., 2016).
Molecular Structure Analysis
Investigations into the molecular structure of compounds related to N-Hydroxy-4-aminobiphenyl reveal significant insights into their conformational preferences and the implications for their biological activity. For example, N-(2-hydroxyphenyl)-4-amino-3-penten-2-on, a compound studied for its photochromic properties, exhibits non-planar molecular structures with intramolecular hydrogen bonds, indicating the complex interplay between structure and function in such molecules (Kabak et al., 1998).
Chemical Reactions and Properties
The compound has been a focus of studies regarding its reactivity, particularly in the context of its metabolism by hepatic mono-oxygenases across various species. This metabolism primarily results in the formation of N-hydroxy-4-aminobiphenyl, highlighting the compound's significant role in biological processes and its potential implications in carcinogenic pathways (McMahon et al., 1980).
Physical Properties Analysis
The physical properties of N-Hydroxy-4-aminobiphenyl derivatives have been explored, with studies on compounds like poly(4-aminobiphenyl). These investigations provide valuable information on the compound's morphology, conductivity, and thermal properties, offering insights into its applications in material science (Chan et al., 1995).
Chemical Properties Analysis
The chemical properties of N-Hydroxy-4-aminobiphenyl, including its glucuronidation and the synthesis of its urinary glucuronic acid conjugate, have been thoroughly studied. These properties are crucial for understanding the compound's role in the metabolism and its potential carcinogenic activity, further emphasizing the importance of its chemical behavior in biological systems (Moreno & Radomski, 1978).
Scientific Research Applications
DNA Adduct Formation and Cellular Impact : N-hydroxy-4-aminobiphenyl exposure increases DNA adduct levels in human lymphoblastoid TK6 cells, which correlate with cell toxicity, induced mutations, and gene expression profiles. This suggests its potential role in DNA damage and mutagenesis (Ricicki et al., 2006).
Blood Oxidation in Rats : In vitro studies show that N-hydroxy-4-aminobiphenyl rapidly oxidizes rat blood, producing HbFe3+, indicating an equilibrium between HbFe3+ formation and reduction in rats (Heilmair et al., 1991).
Immunogenicity in Human DNA : N-hydroxy-N-acetyl-4-aminobiphenyl-modified human DNA is highly immunogenic, potentially playing a role in inducing antibodies in cancer patients (Shahab et al., 2012).
Role in Bladder Cancer Induction : A glucuronic acid conjugate of N-hydroxy-4-aminobiphenyl is found in dogs given 4-aminobiphenyl, potentially contributing to bladder cancer induction (Radomski et al., 1973).
Carcinogenicity of Metabolites : N-hydroxy-4-acetylaminobiphenyl, a metabolite of 4-acetylaminobiphenyl, shows strong carcinogenic properties, highlighting the importance of metabolic pathways in carcinogenesis (Miller et al., 1961).
Human Relevance Framework Analysis : 4-Aminobiphenyl, related to N-hydroxy-4-aminobiphenyl, is a DNA-reactive carcinogen in humans, with extensive epidemiologic evidence supporting its carcinogenic presence (Cohen et al., 2006).
Metabolism in Various Species : N-hydroxy-4-aminobiphenyl is the major metabolite in liver fractions from various species, indicating its widespread metabolic relevance (McMahon et al., 1980).
HPRT Gene Mutations : Exposure to N-OH-AABP in human lymphoblastoid cells leads to mutations in the HPRT gene, suggesting its mutagenic potential and role in cancer development (Zayas-Rivera et al., 2001).
Urination Frequency and Carcinogen Metabolism : Urination frequency affects metabolism, pharmacokinetics, and DNA adduct levels in dogs exposed to 4-aminobiphenyl, demonstrating the importance of physiological factors in carcinogen metabolism (Kadlubar et al., 1991).
Dose Monitoring in Rats : A cysteine adduct in hemoglobin can be used for dose monitoring of 4-aminobiphenyl in rats, offering a method for monitoring arylamine exposures in humans (Green et al., 1984).
Glucuronide Conjugates in Liver : The N-glucuronide of 4-aminobiphenyl, produced by human and dog livers, is a major product in carcinogenesis, with implications for drug metabolism and toxicity studies (Babu et al., 1996).
Adduct Formation with Cellular RNA and Protein : Metabolic activation of carcinogens like 4-aminobiphenyl leads to adduct formation with cellular RNA and protein in rat liver parenchymal cells, suggesting their transformation into reactive metabolites (King et al., 1976).
Fetal Exposure to Tobacco Smoke Carcinogens : Smoking mothers have higher levels of 4-aminobiphenyl hemoglobin adducts in their fetuses, indicating the impact of tobacco smoke exposure during pregnancy on fetal carcinogenesis (Coghlin et al., 1991).
Detection in Human Pancreas Tissue : Capillary LC-muESI-MS can detect and quantify N-(deoxyguanosin-8-yl)-4-aminobiphenyl adducts in human pancreas tissue, aiding in the detection of cigarette smoking-related cancers (Ricicki et al., 2005).
Safety And Hazards
Acute inhalation exposure to 4-aminobiphenyl produces headaches, lethargy, cyanosis, urinary burning, and hematuria (the presence of blood in urine) in humans. 4-Aminobiphenyl is a known human bladder carcinogen and animal studies have reported an increase in bladder and liver tumors from oral exposure .
Future Directions
There is limited information available on the future directions of N-Hydroxy-4-aminobiphenyl .
Relevant Papers There are several papers that discuss N-Hydroxy-4-aminobiphenyl. For example, one paper discusses the acquired immunogenicity of human DNA damaged by N-hydroxy-N-acetyl-4-aminobiphenyl . Another paper discusses the synthesis, characterization, and quantitation of a 4-aminobiphenyl adduct .
properties
IUPAC Name |
N-(4-phenylphenyl)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVLYOJYVMLSFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00218300 | |
Record name | N-Hydroxy-4-aminobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00218300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxy-4-aminobiphenyl | |
CAS RN |
6810-26-0 | |
Record name | N-Hydroxy-4-aminobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6810-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Hydroxy-4-aminobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006810260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Hydroxy-4-aminobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00218300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Hydroxy-4-aminobiphenyl | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJC7V247MG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-hydroxy-4-aminobiphenyl | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0062723 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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